Ravuconazole - 182760-06-1

Ravuconazole

Catalog Number: EVT-279786
CAS Number: 182760-06-1
Molecular Formula: C22H17F2N5OS
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ravuconazole is a synthetic triazole antifungal agent known for its broad-spectrum activity against various fungal pathogens. [, ] It acts as a potent inhibitor of fungal cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase, essential for ergosterol biosynthesis in fungal cell membranes. [, , ] This disruption of ergosterol synthesis ultimately leads to the inhibition of fungal growth. [, ] While initially developed as a treatment for fungal infections, ravuconazole has shown promise in research involving various other diseases, including Chagas disease. [, ]

Fosravuconazole L-lysine ethanolate

Compound Description: Fosravuconazole L-lysine ethanolate is a water-soluble prodrug of ravuconazole. [, , ] It is rapidly converted to ravuconazole in vivo following oral administration. [, ] Fosravuconazole exhibits a high bioavailability of 100% after oral administration. [] It has shown promising results in treating onychomycosis, with a complete cure rate of 59.4% and a mycological cure rate of 82.0% in clinical trials. []

Relevance: Fosravuconazole is a prodrug of ravuconazole, designed to improve the bioavailability and pharmacokinetic properties of ravuconazole. [, ] Upon administration, fosravuconazole is metabolized to release the active compound, ravuconazole. [, ]

Posaconazole

Compound Description: Posaconazole is a broad-spectrum triazole antifungal agent. [, , ] It shows activity against various fungi, including Candida spp., Aspergillus spp., zygomycetes, and Cryptococcus neoformans. []

Voriconazole

Compound Description: Voriconazole is a triazole antifungal medication used to treat a variety of fungal infections. [, ] It exhibits potent activity against Aspergillus spp. and a broad spectrum of activity against other fungi. [, ]

Relevance: Voriconazole and ravuconazole are both members of the triazole class of antifungal agents. [, ] They share a similar mechanism of action by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis. [] Both compounds display potent activity against a wide range of fungal species, including Aspergillus spp. and Candida spp. [, , ]

Terbinafine

Compound Description: Terbinafine is an antifungal medication primarily used to treat dermatophyte infections, such as onychomycosis. [, ] It acts by inhibiting squalene epoxidase, an enzyme involved in ergosterol biosynthesis. []

Relevance: Unlike ravuconazole, which is a triazole antifungal, terbinafine belongs to the allylamine class of antifungals. [, ] While both compounds target ergosterol biosynthesis, they do so by inhibiting different enzymes in the pathway. [, ] Terbinafine is primarily effective against dermatophytes, while ravuconazole exhibits a broader spectrum of activity. [, ]

Amphotericin B

Compound Description: Amphotericin B is a broad-spectrum antifungal medication used to treat a variety of severe systemic fungal infections. [, ] It acts by binding to ergosterol in the fungal cell membrane, leading to cell death. []

Relevance: Amphotericin B and ravuconazole are both antifungal agents with different mechanisms of action. [, , ] Amphotericin B directly targets the fungal cell membrane by binding to ergosterol, while ravuconazole inhibits ergosterol biosynthesis. [] Despite their different mechanisms, both compounds demonstrate efficacy against a range of fungal infections, and ravuconazole has shown comparable or superior efficacy to amphotericin B in some studies. [, ]

Isavuconazole

Compound Description: Isavuconazole is a broad-spectrum triazole antifungal agent. [, ] It displays activity against a wide range of fungi, including Aspergillus spp., Candida spp., and some dematiaceous fungi. [, ]

Source and Classification

Ravuconazole is derived from the triazole family of antifungal agents, which are characterized by their five-membered heterocyclic ring containing three nitrogen atoms. This compound is classified as a second-generation triazole, similar to other antifungals like voriconazole and posaconazole. Its development was driven by the need for effective treatments against resistant fungal strains and its potential to minimize drug interactions due to its unique metabolic pathway.

Synthesis Analysis

The synthesis of Ravuconazole has been explored through various methods, with significant advancements in chiral synthesis techniques.

Key Synthesis Methods:

  1. Palladium-Catalyzed Reactions: A notable method involves an enantioselective palladium-catalyzed chiral zinc-allene addition reaction. This process allows for the formation of the desired chiral centers with high selectivity, utilizing starting materials such as 2-alkyl-1,3-dioxolanes.
  2. Multikilogram Scale Preparation: A robust process has been developed for large-scale synthesis, focusing on safety and efficiency. This method emphasizes minimizing hazardous reagents and optimizing reaction conditions to achieve high yields while maintaining purity .

The synthesis typically involves several steps, including the formation of key intermediates through nucleophilic substitutions and cyclization reactions, followed by purification processes such as recrystallization or chromatography.

Molecular Structure Analysis

Ravuconazole has a complex molecular structure characterized by its triazole ring and various substituents that enhance its antifungal activity.

Molecular Formula: C_{19}H_{21}N_{5}O

Structural Features:

  • The triazole ring is crucial for its mechanism of action, allowing it to inhibit fungal cytochrome P450 enzymes.
  • Substituents on the aromatic rings contribute to its lipophilicity and enhance its binding affinity to target enzymes.

Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) have been employed to confirm the structure of Ravuconazole and its derivatives .

Chemical Reactions Analysis

Ravuconazole participates in various chemical reactions that are essential for its synthesis and biological activity.

Key Reactions Include:

  1. Nucleophilic Substitution Reactions: These reactions are critical in forming the triazole ring and introducing functional groups that affect the compound's solubility and activity.
  2. Cyclization Reactions: They facilitate the formation of heterocyclic structures essential for antifungal activity.
  3. Hydrolysis Reactions: In biological systems, Ravuconazole can undergo hydrolysis, affecting its pharmacokinetics and efficacy.

The optimization of these reactions often involves adjusting parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

Mechanism of Action

Ravuconazole exerts its antifungal effects primarily through the inhibition of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Mechanistic Insights:

  • By binding to the active site of lanosterol 14α-demethylase, Ravuconazole disrupts ergosterol production, leading to increased membrane permeability and ultimately cell death.
  • The compound's selectivity for fungal enzymes over human enzymes minimizes toxicity in host cells, making it a safer option compared to older antifungals .
Physical and Chemical Properties Analysis

Ravuconazole exhibits several physical and chemical properties that influence its behavior as an antifungal agent:

  • Molecular Weight: Approximately 335.4 g/mol
  • Solubility: Ravuconazole is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH conditions or prolonged exposure to light.

These properties are critical for formulating effective dosage forms that ensure optimal bioavailability in clinical settings.

Applications

Ravuconazole's primary application lies in the treatment of invasive fungal infections, particularly in immunocompromised patients such as those undergoing chemotherapy or organ transplantation.

Scientific Applications Include:

  • Clinical Trials: Ongoing studies are evaluating its efficacy against resistant fungal strains.
  • Combination Therapies: Research is being conducted on using Ravuconazole in combination with other antifungals to enhance therapeutic outcomes.
  • Development of Derivatives: Scientists are exploring hybrid compounds derived from Ravuconazole to improve potency and reduce side effects .

Properties

CAS Number

182760-06-1

Product Name

Ravuconazole

IUPAC Name

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Molecular Formula

C22H17F2N5OS

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1

InChI Key

OPAHEYNNJWPQPX-RCDICMHDSA-N

SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Solubility

Soluble in DMSO

Synonyms

3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
BMS-207147
ER 30346
ER-30346
ravuconazole

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.